molecular formula C9H9ClO3S B8607221 5-Acetyl-2-methylbenzenesulfonyl chloride CAS No. 73035-17-3

5-Acetyl-2-methylbenzenesulfonyl chloride

Cat. No. B8607221
CAS RN: 73035-17-3
M. Wt: 232.68 g/mol
InChI Key: FGIAPFAFWQPFOT-UHFFFAOYSA-N
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Patent
US04943655

Procedure details

363 Grams (1.0M) of N,N-diethylaniline salt of 5-acetyl-2-methylbenzenesulfonic acid was dissolved in 934 g of chloroform, to this solution was added a mixture of 80.3 g (1.1M) of N,N-dimethylformamide with 130.9 g (1.1M) of thionyl chloride at a temperature of 2°-3° C., and the whole mixture was stirred at the same temperature for 1 hour. 1,500 Grams of water was added to this reaction mixture, the chloroform layer was separated and washed 3 times with 500 g of water. The chloroform layer was concentrated to obtain 203.1 g (0.874M) of 5-acetyl-2-methylbenzenesulfonyl chloride. The yield was 87.4% on the basis of N,N-diethylaniline salt of 5-acetyl-2-methylbenzenesulfonate.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
934 g
Type
solvent
Reaction Step One
Quantity
80.3 g
Type
reactant
Reaction Step Two
Quantity
130.9 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C(N(CC)C1C=CC=CC=1)C.[C:12]([C:15]1[CH:16]=[CH:17][C:18]([CH3:25])=[C:19]([S:21](O)(=[O:23])=[O:22])[CH:20]=1)(=[O:14])[CH3:13].CN(C)C=O.S(Cl)([Cl:33])=O>C(Cl)(Cl)Cl.O>[C:12]([C:15]1[CH:16]=[CH:17][C:18]([CH3:25])=[C:19]([S:21]([Cl:33])(=[O:23])=[O:22])[CH:20]=1)(=[O:14])[CH3:13]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)N(C1=CC=CC=C1)CC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)C=1C=CC(=C(C1)S(=O)(=O)O)C
Name
Quantity
934 g
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Two
Name
Quantity
80.3 g
Type
reactant
Smiles
CN(C=O)C
Name
Quantity
130.9 g
Type
reactant
Smiles
S(=O)(Cl)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
the whole mixture was stirred at the same temperature for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
the chloroform layer was separated
WASH
Type
WASH
Details
washed 3 times with 500 g of water
CONCENTRATION
Type
CONCENTRATION
Details
The chloroform layer was concentrated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C)(=O)C=1C=CC(=C(C1)S(=O)(=O)Cl)C
Measurements
Type Value Analysis
AMOUNT: MOLARITY
AMOUNT: MASS 203.1 g
YIELD: PERCENTYIELD 87.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.